Euphorbol

Description

Properties

IUPAC Name |

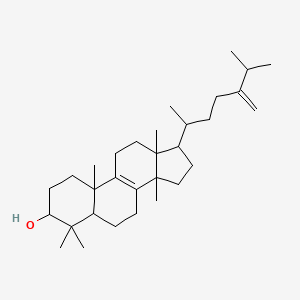

4,4,10,13,14-pentamethyl-17-(6-methyl-5-methylideneheptan-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O/c1-20(2)21(3)10-11-22(4)23-14-18-31(9)25-12-13-26-28(5,6)27(32)16-17-29(26,7)24(25)15-19-30(23,31)8/h20,22-23,26-27,32H,3,10-19H2,1-2,4-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLZCPIILZRCPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Isolation of Euphorbol from Euphorbia tirucalli

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of euphorbol from the latex of Euphorbia tirucalli. The procedures outlined herein are based on established phytochemical techniques for the extraction and purification of phorbol-type diterpenes from Euphorbia species. This document includes detailed experimental protocols, tabulated quantitative data, and visualizations of the experimental workflow and relevant signaling pathways.

Introduction

Euphorbia tirucalli, commonly known as the pencil cactus, is a succulent plant of the Euphorbiaceae family. Its latex is a rich source of various bioactive diterpenoids, including esters of the tigliane (B1223011), ingenane, and daphnane (B1241135) classes.[1][2] Among these, the tigliane diterpene this compound and its derivatives are of significant interest due to their potent biological activities. Phorbol (B1677699) esters, including those derived from this compound, are well-known activators of Protein Kinase C (PKC), a family of enzymes that play crucial roles in cellular signal transduction pathways.[3] This property makes them invaluable tools in cancer research and for studying cellular processes such as proliferation, differentiation, and apoptosis.

This guide focuses on a two-stage process for obtaining a this compound derivative, specifically 4-deoxyphorbol, from E. tirucalli latex. The methodology involves the initial isolation of a naturally occurring 4-deoxyphorbol ester, followed by its chemical hydrolysis to yield the parent alcohol.

Experimental Protocols

The isolation of this compound from Euphorbia tirucalli is a multi-step process that begins with the extraction of the latex, followed by chromatographic separation of the target phorbol ester, and finally, chemical hydrolysis to yield the this compound core structure.

Extraction of Crude Latex

The initial step involves the collection and extraction of the latex from the aerial parts of Euphorbia tirucalli.

Materials:

-

Fresh aerial parts of Euphorbia tirucalli

-

Dichloromethane (DCM)

-

Methanol (B129727) (MeOH)

-

Rotary evaporator

-

Filter paper

Procedure:

-

Fresh latex is collected by making incisions in the stems and branches of the plant.

-

The collected latex is immediately dissolved in a solution of dichloromethane:methanol (3:1 v/v) to prevent coagulation and denaturation of the constituents.[3]

-

The solution is filtered to remove any plant debris and other insoluble materials.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

Isolation of 4-Deoxyphorbol Ester

The crude extract, containing a complex mixture of compounds, is subjected to column chromatography to isolate the desired phorbol ester. The following protocol is based on the successful isolation of 12-O-2Z-4E-octadienoyl-4-deoxyphorbol-13-acetate from E. tirucalli latex.[4][5]

Materials:

-

Crude latex extract

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

n-Hexane

-

Ethyl acetate (B1210297) (EtOAc)

-

Glass column for chromatography

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel GF254)

-

UV lamp

Procedure:

-

A glass column is packed with silica gel slurried in n-hexane.

-

The crude latex extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

The column is eluted with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient is as follows:

-

n-Hexane:EtOAc (9:1)

-

n-Hexane:EtOAc (8:2)

-

n-Hexane:EtOAc (7:3)

-

n-Hexane:EtOAc (1:1)

-

100% EtOAc

-

-

Fractions are collected using a fraction collector and monitored by TLC.

-

TLC plates are developed in a suitable solvent system (e.g., n-hexane:EtOAc 7:3) and visualized under a UV lamp (254 nm) and/or by staining with a suitable reagent (e.g., ceric sulfate (B86663) spray followed by heating).

-

Fractions containing the target 4-deoxyphorbol ester are identified by their characteristic Rf value and pooled.

-

The pooled fractions are concentrated under reduced pressure to yield the purified 4-deoxyphorbol ester.

Hydrolysis of 4-Deoxyphorbol Ester to 4-Deoxyphorbol

The isolated 4-deoxyphorbol ester is then hydrolyzed to remove the ester groups and yield the parent alcohol, 4-deoxyphorbol.

Materials:

-

Purified 4-deoxyphorbol ester

-

Methanol (MeOH)

-

Sodium methoxide (B1231860) (NaOMe) or another suitable base

-

Hydrochloric acid (HCl) or other suitable acid for neutralization

-

Distilled water

-

Ethyl acetate (EtOAc) for extraction

-

Separatory funnel

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

The purified 4-deoxyphorbol ester is dissolved in methanol.

-

A catalytic amount of sodium methoxide is added to the solution.

-

The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed.

-

The reaction is quenched by the addition of a dilute acid (e.g., 0.1 M HCl) to neutralize the base.

-

The methanol is removed under reduced pressure.

-

The aqueous residue is extracted with ethyl acetate.

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield crude 4-deoxyphorbol.

-

Further purification, if necessary, can be achieved by preparative TLC or another round of column chromatography.

Quantitative Data

The yield of this compound and its esters from Euphorbia tirucalli can vary depending on the geographical location of the plant, season of collection, and the specific extraction and purification methods employed. The latex of E. tirucalli is reported to be an emulsion containing approximately 30% terpenes in water.

| Parameter | Value | Reference |

| Terpene content in latex | ~30% | PROTA4U |

| Representative Spectroscopic Data for a 4-Deoxyphorbol Derivative | ||

| ¹H-NMR (CDCl₃, 400 MHz) δ (ppm) | ||

| H-1 | 3.10 (d, J=5.0 Hz) | Representative |

| H-5 | 2.55 (m) | Representative |

| H-7 | 5.60 (br s) | Representative |

| H-10 | 3.30 (d, J=5.0 Hz) | Representative |

| H-12 | 5.40 (d, J=10.0 Hz) | Representative |

| H-13 | 4.90 (d, J=10.0 Hz) | Representative |

| H-20 | 4.10 (s) | Representative |

| ¹³C-NMR (CDCl₃, 100 MHz) δ (ppm) | ||

| C-1 | 78.0 | Representative |

| C-3 | 209.0 | Representative |

| C-4 | 70.0 | Representative |

| C-9 | 75.0 | Representative |

| C-12 | 77.0 | Representative |

| C-13 | 73.0 | Representative |

| C-14 | 160.0 | Representative |

| Mass Spectrometry (ESI-MS) | ||

| [M+H]⁺ | m/z 349.2015 | Representative |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | ||

| O-H stretching | 3400-3300 | Representative |

| C=O stretching (ketone) | ~1710 | Representative |

| C=C stretching | ~1640 | Representative |

Note: The spectroscopic data presented are representative values for a 4-deoxyphorbol core structure and may vary slightly for the specifically isolated compound.

Visualizations

Experimental Workflow

References

- 1. vjol.info.vn [vjol.info.vn]

- 2. researchgate.net [researchgate.net]

- 3. Analytical methods to access the chemical composition of an Euphorbia tirucalli anticancer latex from traditional Brazilian medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 5. Characterization of an irritant 4-deoxyphorbol diester from Euphorbia tirucalli - PubMed [pubmed.ncbi.nlm.nih.gov]

Euphorbol: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure

Euphorbol possesses the chemical formula C₃₁H₅₂O. Its systematic IUPAC name is (3β,4α,13α,14β,17α)-4,14-dimethyl-17-[(1R)-1,5-dimethylhexyl]-4,8,9,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol. The core of the molecule is a tetracyclic system, consisting of three cyclohexane (B81311) rings and one cyclopentane (B165970) ring, characteristic of the euphane triterpenoid (B12794562) skeleton.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₁H₅₂O | PubChem |

| IUPAC Name | (3β,4α,13α,14β,17α)-4,14-dimethyl-17-[(1R)-1,5-dimethylhexyl]-4,8,9,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | PubChem |

| CAS Number | 566-14-3 | PubChem |

| Molecular Weight | 440.7 g/mol | PubChem |

Stereochemistry

The stereochemistry of this compound is complex, with multiple chiral centers. The specific spatial arrangement of the substituents at these centers is crucial for its biological activity. The IUPAC name specifies the following stereochemical descriptors: 3β, 4α, 13α, 14β, and 17α. The side chain at C-17 also contains a chiral center at the C-1' position, designated as (1R). The determination of the absolute configuration of these centers typically relies on advanced spectroscopic techniques such as 2D NMR (NOESY/ROESY) and single-crystal X-ray diffraction.[1] While general principles of stereochemical determination in triterpenoids are well-established, specific detailed analyses for this compound are not widely published.

Quantitative Structural Data

A comprehensive set of experimentally determined bond lengths and bond angles for this compound is not currently available in publicly accessible crystallographic databases. This information would typically be derived from single-crystal X-ray diffraction analysis. In the absence of such data, computational modeling based on the known stereochemistry could provide theoretical values.

Table 2: Spectroscopic Data for this compound (Hypothetical Data - For Illustrative Purposes)

| ¹H NMR (CDCl₃, 500 MHz) | ¹³C NMR (CDCl₃, 125 MHz) |

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | Data not available |

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation and structural elucidation of this compound are not extensively documented in a standardized format. However, general methodologies for the extraction and purification of triterpenoids from Euphorbia species can be adapted.

General Isolation Protocol for Triterpenoids from Euphorbia Species

This protocol outlines a general procedure and should be optimized for the specific plant material and target compound.

Structural Elucidation Methodology

The structural elucidation of this compound would typically involve a combination of the following spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework.

-

2D NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY): To establish connectivity and stereochemical relationships.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure and absolute stereochemistry.

Biological Activity and Signaling Pathway

This compound has been reported to exhibit anticancer properties.[2][3] While the precise molecular mechanisms are not fully elucidated for this compound itself, extracts from Euphorbia species containing this compound have been shown to modulate key signaling pathways involved in cancer. One such pathway is the PI3K/Akt signaling pathway, which is frequently dysregulated in various cancers and plays a crucial role in cell proliferation, survival, and metastasis.[4][5]

An aqueous extract of Euphorbia fischeriana has been demonstrated to inhibit the PI3K/Akt signaling pathway in melanoma cells.[4][5] This inhibition leads to the upregulation of the tumor suppressor PTEN and downregulation of phosphorylated Akt (p-Akt), ultimately suppressing downstream targets and inhibiting cancer cell growth and migration.[4][5] Although this activity has been attributed to the extract as a whole, it provides a strong indication of the potential mechanism of action for its active constituents, such as this compound.

Conclusion

This compound is a structurally complex triterpenoid with potential therapeutic applications, particularly in the field of oncology. While its fundamental chemical identity is established, a comprehensive understanding of its three-dimensional structure at the level of bond lengths and angles, supported by experimental data, remains an area for further investigation. Similarly, the development and publication of detailed, standardized protocols for its isolation and characterization would be of significant value to the research community. The preliminary evidence linking Euphorbia extracts containing this compound to the inhibition of the PI3K/Akt signaling pathway warrants further studies to confirm this compound as the definitive bioactive agent and to fully elucidate its mechanism of action. Such research will be critical for the potential development of this compound as a targeted therapeutic agent.

References

- 1. acdlabs.com [acdlabs.com]

- 2. Euphorbia fischeriana Steud inhibits malignant melanoma via modulation of the phosphoinositide-3-kinase/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Euphorbia fischeriana Steud inhibits malignant melanoma via modulation of the phosphoinositide-3-kinase/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Euphorbol Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Core Biosynthetic and Regulatory Pathways of Euphorbol and Related Diterpenoids in Plants, with a Focus on Quantitative Data, Experimental Methodologies, and Pathway Visualization.

Introduction

The Euphorbiaceae family of plants is a rich source of structurally diverse and biologically active diterpenoids, many of which hold significant promise for pharmaceutical development. Among these, the ingenane (B1209409) diterpenes, such as ingenol (B1671944) mebutate (approved for the treatment of actinic keratosis), and the tigliane (B1223011) and daphnane (B1241135) diterpenes, including phorbol (B1677699) esters and resiniferatoxin, have garnered considerable attention for their potent biological activities.[1] The biosynthesis of these complex molecules, collectively referred to as this compound-related diterpenoids, originates from the general terpenoid pathway and involves a series of intricate enzymatic steps, the full elucidation of which is an active area of research. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, with a focus on the core enzymatic machinery, key intermediates, and regulatory aspects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important metabolic pathway.

Core Biosynthetic Pathway of this compound-Related Diterpenoids

The biosynthesis of this compound and its related diterpenoids is a multi-stage process that begins with the universal precursors of all terpenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are synthesized through two distinct pathways in plants: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[2]

Precursor Biosynthesis: The MVA and MEP Pathways

The initial steps of terpenoid biosynthesis involve the formation of the C5 precursors, IPP and DMAPP.

-

Mevalonate (MVA) Pathway: Located in the cytosol, the MVA pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonate, which is subsequently phosphorylated and decarboxylated to yield IPP.

-

Methylerythritol Phosphate (MEP) Pathway: This plastid-localized pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. A series of enzymatic reactions then converts this initial product into IPP and DMAPP.

While there is some degree of crosstalk between these two pathways, the MEP pathway is generally considered the primary source of precursors for diterpenoid biosynthesis.[2]

Formation of Geranylgeranyl Pyrophosphate (GGPP)

IPP and DMAPP are sequentially condensed by prenyltransferases to form larger prenyl pyrophosphates. For diterpenoid biosynthesis, geranylgeranyl pyrophosphate (GGPP) synthase catalyzes the condensation of one molecule of DMAPP with three molecules of IPP to form the C20 precursor, GGPP.

The Committed Step: Casbene (B1241624) Synthase

The first committed step in the biosynthesis of the majority of bioactive diterpenoids in the Euphorbiaceae is the cyclization of GGPP to form casbene.[3] This reaction is catalyzed by the enzyme casbene synthase (CBS) . Casbene is a macrocyclic diterpene that serves as the foundational scaffold for the subsequent elaboration into various classes of this compound-related diterpenoids, including the jatrophane, lathyrane, tigliane, and ingenane skeletons.

The Role of Cytochrome P450 Monooxygenases (CYPs)

Following the formation of the casbene scaffold, a series of oxidative modifications are introduced by a diverse family of enzymes known as cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for the majority of the structural diversification of the diterpenoid backbone and are critical for the biosynthesis of the final bioactive compounds.[3]

Key oxidative steps that have been characterized include:

-

5-oxidation of casbene: This is a conserved and crucial step in the biosynthesis of many medicinally important diterpenoids in the Euphorbiaceae.[3]

-

Epoxidation and hydroxylation: Further modifications, such as epoxidation and hydroxylation at various positions on the casbene ring, are catalyzed by different CYP enzymes, leading to a cascade of intermediates.[3]

The CYP726A subfamily of cytochrome P450s has been identified as playing a significant role in these transformations.[3] The specific sequence of these oxidative reactions, and the enzymes involved, determine the final structure of the diterpenoid.

Formation of Diverse Diterpenoid Skeletons

The oxidized casbene intermediates undergo a series of complex intramolecular rearrangements and cyclizations to form the characteristic ring systems of the different diterpenoid classes. The precise enzymatic machinery and the mechanisms governing these intricate cyclizations are still under investigation but are thought to involve additional, yet to be fully characterized, enzymes.[4]

The proposed biosynthetic progression leads to the formation of various diterpenoid skeletons, including:

-

Jatrophane

-

Lathyrane

-

Tigliane (e.g., phorbol)

-

Ingenane (e.g., ingenol)

Acylation and Other Modifications

The final steps in the biosynthesis of many bioactive diterpenoids involve the acylation of hydroxyl groups with various organic acids. These modifications are catalyzed by acyltransferases and can significantly impact the biological activity of the final compound. For example, the potent biological activity of ingenol mebutate is attributed to the angelate ester at the C3 position of the ingenol core.

Quantitative Data on this compound Biosynthesis

Quantitative data on the this compound biosynthesis pathway, particularly enzyme kinetics and absolute metabolite concentrations, are not extensively available in the public domain. However, some studies have reported on the yields of diterpenoids in engineered systems and the relative abundance of metabolites in different plant tissues.

Table 1: Production of Casbene-Derived Diterpenoids in Engineered Yeast

| Diterpenoid | Host Organism | Engineering Strategy | Titer | Reference |

| Jolkinol C | Saccharomyces cerevisiae | Expression of six Euphorbia diterpenoid biosynthesis-related CYP450 genes and one ADH gene. | 800 mg/L | [5] |

Table 2: Concentration of Ingenol Mebutate in Euphorbia peplus

| Plant Material | Concentration | Reference |

| Aerial parts | ~1.1 mg/kg | [1] |

Table 3: Systemic Exposure to Ingenol Mebutate in Human Subjects

| Application Site | Treatment Area | Systemic Concentration | Reference |

| Full face | ~250 cm² | 0.235–0.462 nM | [6] |

| Arm | ~100 cm² | No quantifiable systemic exposure | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Protocol 1: Heterologous Expression and Purification of Terpene Synthases (e.g., Casbene Synthase) in E. coli

Objective: To produce and purify recombinant terpene synthase for in vitro characterization.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a suitable tag (e.g., pET-28a with an N-terminal His-tag)

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, 1 mg/mL lysozyme, protease inhibitor cocktail)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT)

Procedure:

-

Cloning: Clone the codon-optimized full-length or truncated (lacking the plastid transit peptide) cDNA of the terpene synthase into the expression vector.

-

Transformation: Transform the expression plasmid into the E. coli expression strain.

-

Culture Growth: Inoculate a starter culture of the transformed cells in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate a large volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture for 16-24 hours.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes. Lyse the cells by sonication.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Washing: Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein with elution buffer.

-

Dialysis: Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.

-

Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit and store at -80°C.

Protocol 2: In Vitro Enzyme Assay for Terpene Synthases

Objective: To determine the activity and product profile of a purified terpene synthase.

Materials:

-

Purified terpene synthase

-

Assay buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT)

-

Substrate (e.g., GGPP for casbene synthase)

-

Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate)

-

Internal standard (for quantitative analysis)

-

GC-MS system

Procedure:

-

Reaction Setup: In a glass vial, prepare the reaction mixture containing the assay buffer, substrate, and purified enzyme.

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a specific time period (e.g., 1-2 hours).

-

Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., hexane) and vortex vigorously to extract the terpene products.

-

Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.

-

Sample Preparation for GC-MS: Transfer the organic phase to a new vial, dry it over anhydrous Na₂SO₄, and concentrate it under a gentle stream of nitrogen. Resuspend the sample in a small volume of a suitable solvent for GC-MS analysis.

-

GC-MS Analysis: Analyze the sample by GC-MS to identify and quantify the reaction products.

Protocol 3: In Vitro Cytochrome P450 Enzyme Assay

Objective: To characterize the function of a cytochrome P450 enzyme in modifying a terpene substrate.

Materials:

-

Microsomes containing the heterologously expressed CYP and its redox partner (cytochrome P450 reductase, CPR)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Terpene substrate (e.g., casbene)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

LC-MS/MS or GC-MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, microsomes, and terpene substrate. Pre-incubate at the desired temperature (e.g., 30°C) for a few minutes.

-

Initiate Reaction: Start the reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture for a specific time period with shaking.

-

Reaction Termination and Extraction: Stop the reaction by adding an equal volume of cold organic solvent (e.g., ethyl acetate) and vortex.

-

Phase Separation: Centrifuge to separate the phases.

-

Sample Preparation for Analysis: Transfer the organic phase to a new tube, evaporate to dryness, and reconstitute in a suitable solvent for LC-MS/MS or GC-MS analysis.

-

Analysis: Analyze the sample to identify and quantify the oxidized products.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the transcript levels of genes involved in the this compound biosynthesis pathway in different plant tissues or under different conditions.

Materials:

-

Plant tissue samples

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

Reverse transcription kit

-

qPCR instrument

-

SYBR Green or probe-based qPCR master mix

-

Gene-specific primers

-

Reference gene primers (for normalization)

Procedure:

-

RNA Extraction: Harvest plant tissue and immediately freeze in liquid nitrogen. Extract total RNA using a suitable kit, following the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

Primer Design and Validation: Design and validate gene-specific primers for the target and reference genes to ensure high efficiency and specificity.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, primers, and qPCR master mix.

-

qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative expression levels of the target genes, normalized to the expression of one or more stable reference genes.

Mandatory Visualizations

Caption: Overview of the this compound Biosynthesis Pathway.

References

- 1. Evolution of linear triterpenoid biosynthesis within the Euphorbia genus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Production of Bioactive Diterpenoids in the Euphorbiaceae Depends on Evolutionarily Conserved Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovering biosynthetic pathways for medicinal diterpenoids from Euphorbiaceae family - Centre for Novel Agricultural Products , University of York [york.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of ingenol mebutate gel under maximum use conditions in large treatment areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tolerability and Pharmacokinetics of Ingenol Mebutate 0.05% Gel Applied to Treatment Areas up to 100cm2 on the Forearm(s) of Patients with Actinic Keratosis - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of euphorbol and its related compounds, focusing on the Euphorbia genus. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on the distribution, extraction, and biological activities of these potent diterpenoids.

Principal Natural Sources

This compound and its structural analogs are predominantly found in plants belonging to the extensive Euphorbiaceae family, which encompasses over 2,000 species.[1] The primary source of these compounds is the latex, a milky sap characteristic of many Euphorbia species.[2]

Several species of Euphorbia have been identified as significant sources of this compound and related triterpenoids and diterpenoids. These include, but are not limited to:

-

Euphorbia tirucalli (Pencil Cactus): Widely recognized as a source of various bioactive compounds, including this compound.[3][4]

-

Euphorbia resinifera (Resin Spurge): The latex of this species, known as euphorbium, is a known source of this compound and other irritant diterpene esters.[5][6][7]

-

Euphorbia enopla

-

Euphorbia trigona (African Milk Tree): The latex contains a high concentration of sterols, including euphol.[8]

-

Euphorbia lathyris (Caper Spurge)

-

Euphorbia peplus (Petty Spurge)

-

Euphorbia kansui

-

Euphorbia neriifolia

The presence and concentration of this compound and its derivatives can vary significantly between different species and even within different parts of the same plant (e.g., latex, leaves, stems, roots).[9]

Quantitative Data on Related Compounds

While specific quantitative data for this compound is not extensively available in the literature, studies on related diterpenoids in Euphorbia species provide valuable insights into potential yields. The following tables summarize the available quantitative data for representative compounds.

Table 1: Optimized Extraction Yields of Diterpenoids from Euphorbia fischeriana

| Compound | Extraction Yield (mg/g of dry weight) |

| Jolkinolide A | 0.1763 |

| Jolkinolide B | 0.9643 |

| 17-hydroxyjolkinolide A | 0.4245 |

| 17-hydroxyjolkinolide B | 2.8189 |

Data sourced from an optimized ethanol (B145695) extraction methodology.[10]

Table 2: Concentration of Ingenol in Various Euphorbia Species

| Species | Plant Part | Ingenol Concentration (mg/kg of dry weight) |

| E. myrsinites | Lower leafless stems | 547 |

| E. tithymaloides 'Nanus' | Not specified | 527.82 (µmol/kg) |

| E. tithymaloides | Not specified | 402.81 (µmol/kg) |

| E. milii | Not specified | 391.30 (µmol/kg) |

| E. ammak | Not specified | 379.75 (µmol/kg) |

| E. trigona | Not specified | 357.07 (µmol/kg) |

This data highlights the significant variability in compound concentration across different species.[11][12]

Experimental Protocols: Extraction and Isolation

The following is a representative methodology for the extraction and isolation of triterpenoids, including this compound-related compounds, from Euphorbia species. This protocol is based on established methods and can be adapted for specific research needs.[13][14][15][16][17]

Objective: To extract and isolate this compound and related triterpenoids from the aerial parts of a Euphorbia species.

Materials:

-

Air-dried and powdered aerial parts of the selected Euphorbia species.

-

Solvents: Dichloromethane (B109758) (CH₂Cl₂), Methanol (B129727) (MeOH), n-hexane, Ethyl acetate.

-

Silica (B1680970) gel for column chromatography (60-120 mesh).

-

Sephadex LH-20.

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄).

-

Standard laboratory glassware and equipment (beakers, flasks, rotary evaporator, chromatography columns).

Methodology:

-

Extraction:

-

Macerate the air-dried and powdered plant material (e.g., 1 kg) with a 1:1 mixture of dichloromethane and methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude residue.

-

-

Fractionation:

-

Suspend the crude extract in a methanol-water mixture (e.g., 9:1) and partition successively with n-hexane and ethyl acetate.

-

Concentrate each fraction using a rotary evaporator. The triterpenoid-rich fraction is typically the n-hexane or less polar fractions.

-

-

Column Chromatography (Silica Gel):

-

Subject the triterpenoid-rich fraction to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions and monitor by TLC. Combine fractions with similar TLC profiles.

-

-

Purification (Sephadex LH-20):

-

Further purify the fractions containing the compounds of interest using a Sephadex LH-20 column with an appropriate solvent system (e.g., chloroform-methanol 1:1) to remove pigments and other impurities.

-

-

Crystallization/Preparative TLC:

-

The isolated compounds can be further purified by crystallization from a suitable solvent or by preparative TLC.

-

-

Structural Elucidation:

Signaling Pathways and Biological Activity

This compound and related phorbol (B1677699) esters are well-known for their potent biological activities, primarily mediated through their interaction with Protein Kinase C (PKC).[21][22][23] PKC is a family of serine/threonine kinases that play a crucial role in various cellular signaling pathways.

Key Signaling Pathways Modulated:

-

Protein Kinase C (PKC) Pathway: this compound and other phorbol esters are potent activators of PKC. They mimic the action of diacylglycerol (DAG), an endogenous activator of PKC. This activation can lead to a cascade of downstream signaling events.[21][22][23]

-

NF-κB Signaling Pathway: Activation of PKC by phorbol esters can lead to the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][24][25][26] NF-κB is a key transcription factor involved in inflammatory responses, cell survival, and proliferation.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway, which includes ERK, JNK, and p38 kinases, can also be activated downstream of PKC. This pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[27]

-

Apoptosis (Programmed Cell Death): The modulation of these signaling pathways can ultimately lead to the induction of apoptosis in various cell types, particularly in cancer cells.[1][28][29][30] This pro-apoptotic activity is a key area of interest for drug development.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the isolation and characterization of this compound.

Signaling Pathway

Caption: Simplified signaling cascade initiated by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Euphorbia resinifera - Wikipedia [en.wikipedia.org]

- 7. On the active principles of the spurge family (Euphorbiaceae). V. Extremely skin-irritant and moderately tumor-promoting diterpene esters from Euphorbia resinifera Berg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jabonline.in [jabonline.in]

- 10. Optimization of extraction for diterpenoids from Euphorbia fischeriana Steud using response surface methodology and structure identification by UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative Analysis of Ingenol in Euphorbia species via Validated Isotope Dilution Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. phcogres.com [phcogres.com]

- 14. Antibacterial and Antioxidant Activities of Triterpenoids Isolated from Endemic Euphorbia arbuscula Stem Latex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Extraction of the Metabolites from Medicinal plant Euphorbia leaf – Oriental Journal of Chemistry [orientjchem.org]

- 16. phytojournal.com [phytojournal.com]

- 17. media.neliti.com [media.neliti.com]

- 18. mdpi.com [mdpi.com]

- 19. 13C-NMR data of three important diterpenes isolated from Euphorbia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. New chemical constituents of Euphorbia quinquecostata and absolute configuration assignment by a convenient Mosher ester procedure carried out in NMR tubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Protein kinase C and downstream signaling pathways in a three-dimensional model of phorbol ester-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Activation of protein kinase C by phorbol 12-myristate 13-acetate suppresses the growth of lung cancer cells through KLF6 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Activation of protein kinase C induces long-term changes of postsynaptic currents in neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. B-Cell Receptor- and Phorbol Ester-Induced NF-κB and c-Jun N-Terminal Kinase Activation in B Cells Requires Novel Protein Kinase C's - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Inhibition of NF-kappaB signaling interferes with phorbol ester-induced growth arrest of keratinocytes in a TNFR1-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Flavonoids of Euphorbia hirta inhibit inflammatory mechanisms via Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Polyphenols from Korean prostrate spurge Euphorbia supina induce apoptosis through the Fas-associated extrinsic pathway and activation of ERK in human leukemic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Euphorbia formosana Root Extract Induces Apoptosis by Caspase-Dependent Cell Death via Fas and Mitochondrial Pathway in THP-1 Human Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Nature’s Green Potential: Anticancer Properties of Plants of the Euphorbiaceae Family - PMC [pmc.ncbi.nlm.nih.gov]

Euphorbol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbol is a tetracyclic triterpene alcohol and a constituent of the complex latex of various plants of the Euphorbia genus. As a member of the tirucallane (B1253836) family of triterpenoids, this compound and its derivatives are of significant interest to the scientific community due to their diverse biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and a review of its role in key signaling pathways.

Physicochemical Properties of this compound

The following tables summarize the known physical and chemical properties of this compound. It is important to note that while some data is readily available, specific experimental values for properties such as melting and boiling points are not consistently reported in the literature.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₁H₅₂O | --INVALID-LINK--[1] |

| Molecular Weight | 440.7 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | (3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2S)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | --INVALID-LINK--[1] |

| CAS Number | 566-14-3 | --INVALID-LINK--[1] |

| InChI | InChI=1S/C31H52O/c1-20(2)21(3)10-11-22(4)23-14-18-31(9)25-12-13-26-28(5,6)27(32)16-17-29(26,7)24(25)15-19-30(23,31)8/h20,22-23,26-27,32H,3,10-19H2,1-2,4-9H3/t22-,23-,26-,27-,29+,30-,31+/m0/s1 | --INVALID-LINK--[1] |

| SMILES | C--INVALID-LINK--[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC--INVALID-LINK--O)C)C)C | --INVALID-LINK--[1] |

Table 2: Physical Properties of this compound

| Property | Value | Notes |

| Melting Point | Data not consistently available | Varies depending on purity and crystalline form. |

| Boiling Point | Data not available | Likely to decompose at high temperatures. |

| Solubility | Soluble in organic solvents such as chloroform, acetone, and ethyl acetate.[2] | Quantitative solubility data is not readily available. Generally, triterpenoids exhibit poor solubility in water. |

| Appearance | Crystalline solid | Dependent on purification method. |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

Table 3: NMR Spectroscopic Data for this compound

| ¹³C NMR Chemical Shifts (ppm) | |

| Carbon Number | Chemical Shift (δ) |

| Data from PubChem | (Reference solvent not specified) |

| C-3 | 79.7 |

| C-8 | 135.6 |

| C-9 | 134.9 |

| C-24 | 126.1 |

| Additional signals are present but not assigned in the available public data. |

Note: The provided ¹³C NMR data is based on publicly available spectra and may not be fully assigned.[3] For complete structural elucidation, a full suite of 1D and 2D NMR experiments is required.

Table 4: Mass Spectrometry Data for this compound

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Parameter | Value |

| Molecular Ion [M]⁺ | m/z 440.40 |

| Key Fragments | Data on specific fragmentation patterns for this compound are not detailed in readily available literature. However, for triterpenoids, common fragmentation involves the loss of water (M-18) and cleavage of the side chain. |

Note: For detailed structural analysis, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are recommended to determine the elemental composition and fragmentation pathways.[4][5]

Experimental Protocols

The following sections provide detailed methodologies for the isolation, purification, and analysis of this compound.

Isolation and Purification of this compound from Euphorbia Species

This protocol is a generalized procedure based on methods reported for the isolation of diterpenes and triterpenes from Euphorbia species.[2][6][7]

Figure 2: Simplified diagram of Protein Kinase C (PKC) activation by this compound/phorbol (B1677699) esters.

The activation of PKC by phorbol esters leads to its translocation to the cell membrane, where it phosphorylates a wide range of substrate proteins, thereby initiating a cascade of downstream signaling events.

[8]#### 4.2. Downstream MAPK/ERK Signaling Pathway

One of the major downstream pathways activated by PKC is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is crucial in regulating cell proliferation, differentiation, and survival.

[9][10][11][12]PKC-Mediated MAPK/ERK Signaling Cascade

Figure 3: The MAPK/ERK signaling pathway activated downstream of PKC.

The activation of the Raf-MEK-ERK cascade by PKC ultimately leads to the phosphorylation of transcription factors in the nucleus, resulting in changes in gene expression that drive various cellular processes.

This compound remains a molecule of significant interest due to its complex chemistry and potent biological activities. This guide provides a foundational understanding of its properties and the methodologies used for its study. Further research is warranted to fully elucidate the therapeutic potential and toxicological profile of this compound and its derivatives, particularly in the context of their interactions with key cellular signaling pathways. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. This compound | C31H52O | CID 10863111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antifungal and Cytotoxic Activity of Diterpenes and Bisnorsesquiterpenoides from the Latex of Euphorbia resinifera Berg - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Bioactivity-guided isolation of antiproliferative diterpenoids from Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein Kinase C - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. PKC-1 acts with the ERK MAPK signaling pathway to regulate C. elegans mechanosensory response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Screening of Euphorbol: A Technical Guide to Unveiling Its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbol is a tetracyclic triterpene alcohol belonging to the tirucallane (B1253836) family. It is a prominent constituent of the latex of various plants in the Euphorbia genus.[1][2] this compound and its ester derivatives, known as phorbol (B1677699) esters, are notable for their wide spectrum of biological activities. While historically recognized for their tumor-promoting capabilities, which stem from their ability to mimic diacylglycerol (DAG) and activate protein kinase C (PKC), recent research has highlighted their potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral effects.[3][4][5] This guide provides a comprehensive overview of the preliminary screening methodologies used to evaluate the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the design and execution of research in this area.

Anticancer and Cytotoxic Activity

The preliminary assessment of this compound's anticancer potential begins with evaluating its cytotoxicity against various cancer cell lines. Compounds from Euphorbia species have demonstrated significant cytotoxic effects across a range of human cancers.[6][7] For instance, the triterpene alcohol euphol (B7945317), a core structure related to this compound, has shown potent activity against pancreatic and esophageal carcinoma cells.[8]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of euphol and various extracts from Euphorbia species against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.

| Compound/Extract | Cancer Cell Line | IC50 Value (µg/mL) | Reference |

| Euphol | Pancreatic Carcinoma | 6.84 µM | [8] |

| Euphol | Esophageal Squamous Cell | 11.08 µM | [8] |

| E. turcomanica (Methanol-water extract) | HeLa (Cervical Cancer) | 50 | [9] |

| E. turcomanica (Acetone extract) | HeLa (Cervical Cancer) | 90 | [9] |

| E. turcomanica (Methanol-water extract) | HT-29 (Colon Cancer) | 43 | [9] |

| E. triaculeata (Methanolic extract) | MCF-7 (Breast Cancer) | 26 | [10] |

| E. triaculeata (Methanolic extract) | PC-3 (Prostate Cancer) | 48 | [10] |

| E. paralias (Methanolic extract) | PANC-1 (Pancreatic Cancer) | 60.1 | [11] |

| E. paralias (Methanolic extract) | DLD-1 (Colorectal Cancer) | 64.3 | [11] |

| E. lactea | HepG2 (Liver Cancer) | 5.2 µM | [7] |

| E. lactea | MCF-7 (Breast Cancer) | 5.1 µM | [7] |

| E. officinarum | CACO2 (Colon Cancer) | 7.2 µM | [7] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, making it a standard for preliminary cytotoxicity screening.[9][10]

Principle: Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., HeLa, HT-29) into a 96-well microplate at a density of approximately 5 x 10⁴ cells/mL and incubate for 24 hours to allow for adherence.[9]

-

Compound Treatment: Prepare serial dilutions of this compound or the test extract. Treat the cells with various concentrations (e.g., 6.25 to 200 µg/mL) and incubate for a further 48-72 hours.[1][9] A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.[9]

-

MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.[1][9]

-

Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer, typically at a wavelength of 450-570 nm.[1][12]

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the compound concentration.

Visualization of Workflow and Signaling

Caption: General workflow for in vitro anticancer screening of this compound.

Caption: PI3K/Akt signaling pathway modulated by Euphorbia compounds.[13]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, making the search for novel anti-inflammatory agents critical. Natural products from Euphorbia are often used in traditional medicine to treat inflammation.[14] Preliminary screening can be efficiently conducted using in vitro assays that measure the inhibition of protein denaturation or key inflammatory enzymes like cyclooxygenases (COX).[15][16][17]

Quantitative Data: In Vitro Anti-inflammatory Activity

| Extract/Compound | Assay | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) | Reference |

| E. inarticulata (EE) | COX-1 Inhibition | - | 76.49 | 79.84 | [17] |

| E. inarticulata (EE) | Protein Denaturation | - | - | 57.6 | [17] |

| E. hirta (EE) | Protein Denaturation | 100 | ~35 | >100 | [18][19] |

| E. hirta (EE) | Protein Denaturation | 500 | ~75 | >100 | [18][19] |

(EE: Ethanolic Extract)

Experimental Protocols

Principle: Denaturation of proteins is a well-documented cause of inflammation in conditions like arthritis. The ability of a compound to prevent heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin, serves as an indicator of its anti-inflammatory potential.[16][18]

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing 20 mM Tris-HCl buffer (pH 7.4), the test compound (this compound) at various concentrations (e.g., 100-600 µg/mL), and a protein solution (e.g., 1% aqueous solution of BSA).[20]

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the mixture at 70°C in a water bath for 5-10 minutes.[16]

-

Cooling & Measurement: After cooling, measure the turbidity of the solution using a spectrophotometer at 660 nm.

-

Calculation: Use a standard drug like Diclofenac or Acetyl Salicylic Acid as a positive control.[15] The percentage inhibition of denaturation is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Principle: This assay measures the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are central to the synthesis of pro-inflammatory prostaglandins.[17]

Methodology:

-

Enzyme Preparation: Use a commercially available COX inhibitor screening assay kit, which typically provides purified COX-1 or COX-2 enzyme.

-

Reaction Setup: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound (this compound) dissolved in a suitable buffer.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Detection: Terminate the reaction and measure the amount of prostaglandin (B15479496) E2 (PGE2) produced, typically via a colorimetric or fluorescent method according to the kit's instructions.[21]

-

Calculation: Compare the results to a control without any inhibitor and a positive control (e.g., Indomethacin).[17] Calculate the percent inhibition and determine the IC50 value.

Visualization of Signaling Pathway

Caption: Activation of Protein Kinase C (PKC) by this compound esters.[3][4]

Antiviral Activity

The chemical diversity within the Euphorbia genus provides a rich source for discovering novel antiviral agents.[22] Various species have demonstrated activity against a range of viruses, including Herpes Simplex Virus (HSV), Respiratory Syncytial Virus (RSV), and Human Immunodeficiency Virus (HIV).[23][24][25]

Quantitative Data: In Vitro Antiviral Activity

| Compound/Extract | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Therapeutic Index (TI) | Reference |

| This compound-7-one | HSV-2 | Vero | 2.42 | >25 | >10.33 | [23] |

| E. cotinifolia (Extract) | HSV-2 | Vero | <14 | >100 | >7.1 | [12] |

| E. tirucalli (Extract) | HSV-2 | Vero | <14 | >100 | >7.1 | [12] |

| E. resinifera (Component) | RSV | - | - | - | - | [24] |

| E. thymifolia (Fraction) | HSV-2 | - | - | - | - | [26] |

(CC50: 50% Cytotoxic Concentration; TI = CC50/IC50)

Experimental Protocol: Plaque Reduction Assay

Principle: This assay is the gold standard for measuring the inhibition of viral infectivity. It quantifies the reduction in the formation of "plaques" (localized areas of cell death caused by viral replication) in a cell monolayer when treated with a potential antiviral compound.[24]

Methodology:

-

Cell Monolayer: Seed a suitable host cell line (e.g., Vero cells for HSV) in 6- or 12-well plates and grow until a confluent monolayer is formed.

-

Virus Infection: Remove the growth medium and infect the cell monolayer with a known dilution of the virus, calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours.

-

Compound Treatment: After adsorption, remove the viral inoculum. Overlay the cells with a semi-solid medium (e.g., medium containing carboxymethyl cellulose (B213188) or agar) mixed with various concentrations of the test compound (this compound).

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-4 days, or until visible plaques develop in the untreated virus control wells.

-

Plaque Visualization: Fix the cells (e.g., with formalin) and stain them with a dye like crystal violet. The viable cells will stain, leaving the plaques as clear, unstained zones.

-

Quantification: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The IC50 is the concentration of the compound that reduces the number of plaques by 50%.

Visualization of Workflow

Caption: A standard workflow for the preliminary screening of antiviral activity.

Conclusion

This compound and its related compounds within the Euphorbia genus represent a compelling area for natural product drug discovery. Preliminary in vitro screening is a crucial first step in identifying and validating their therapeutic potential. The assays for cytotoxic, anti-inflammatory, and antiviral activities outlined in this guide provide robust and reproducible frameworks for initial evaluation. Positive hits from these screens, characterized by low IC50 values and high therapeutic indices, can then be advanced to more complex secondary assays to elucidate their mechanisms of action and eventually to in vivo models for efficacy and safety assessment. The dual role of phorbol-like structures as both potent biological modulators and potential therapeutic leads underscores the importance of careful and systematic screening to unlock their full pharmacological value.

References

- 1. Phytochemical, Antioxidant and Anti-Cancer Properties of Euphorbia tirucalli Methanolic and Aqueous Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phorbol esters: structure, biological activity, and toxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nature’s Green Potential: Anticancer Properties of Plants of the Euphorbiaceae Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cytotoxic Activity and Metabolic Profiling of Fifteen Euphorbia Species [mdpi.com]

- 8. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phytochemical Screening and Cytotoxic Evaluation of Euphorbia turcomanica on Hela and HT-29 Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Cytotoxic and Genotoxic Effects of Euphorbia Triaculeata Forssk. Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jppres.com [jppres.com]

- 12. scielo.br [scielo.br]

- 13. Euphorbia fischeriana Steud inhibits malignant melanoma via modulation of the phosphoinositide-3-kinase/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acgpubs.org [acgpubs.org]

- 15. researchgate.net [researchgate.net]

- 16. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 17. hrpub.org [hrpub.org]

- 18. Antioxidant and Anti-Inflammatory Activity of the Ethanolic Extract of Euphorbia Hirta Leaf Extract: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antioxidant and Anti-Inflammatory Activity of the Ethanolic Extract of Euphorbia Hirta Leaf Extract: An In Vitro and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ijcrt.org [ijcrt.org]

- 21. arborassays.com [arborassays.com]

- 22. Euphorbia-Derived Natural Products with Potential for Use in Health Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Antiviral action of Euphorbium compositum and its components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Antiviral activities of extracts of Euphorbia hirta L. against HIV-1, HIV-2 and SIVmac251 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Antioxidant and antiviral activities of Euphorbia thymifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Understanding: Initial Studies on the Mechanism of Action of Euphorbol

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbol, a complex diterpenoid derived from plants of the Euphorbia genus, and its related phorbol (B1677699) esters have long been subjects of intense scientific scrutiny due to their potent biological activities, most notably as tumor promoters. The initial investigations into their mechanism of action laid a critical foundation for our modern understanding of signal transduction, protein kinase regulation, and carcinogenesis. This technical guide delves into the core findings of these early studies, presenting the key experimental evidence, detailed protocols, and the fundamental signaling pathways that were first elucidated.

Core Mechanism: Mimicry of an Endogenous Second Messenger

The seminal breakthrough in understanding how this compound and other phorbol esters exert their powerful effects was the discovery that they function as analogues of the endogenous second messenger, diacylglycerol (DAG).[1][2][3] This molecular mimicry allows them to directly bind to and activate a family of serine/threonine kinases known as Protein Kinase C (PKC).[1][4][5]

Early research demonstrated that the binding of phorbol esters to their cellular receptors was specific and saturable.[1] Subcellular fractionation studies revealed that this binding activity was predominantly located in the particulate fraction of cells, and a cytosolic "apo-receptor" could be reconstituted with phospholipids, pointing to a membrane-associated target.[1][5] This apo-receptor was subsequently identified as Protein Kinase C.[1] The direct link was solidified by the observation that diacylglycerols, the natural activators of PKC, competitively inhibit the binding of phorbol esters.[1]

Quantitative Analysis of this compound and Phorbol Ester Interactions

Initial studies focused on quantifying the binding affinity of various phorbol esters to their receptors, primarily PKC isoforms. Competitive radioligand binding assays were instrumental in determining these parameters.[6][7]

Table 1: Binding Affinities of Phorbol Esters to Protein Kinase C Isoforms and Other C1 Domain-Containing Proteins

| Ligand | Target Protein | Affinity (IC50/Kd) | Assay Notes |

| 12-O-Tetradecanoylphorbol-13-acetate (TPA) | PKCα | IC50: 2.7 nM | Competitive binding against [3H]PDBu[6] |

| 12-O-Tetradecanoylphorbol-13-acetate (TPA) | PKCβ1 | IC50: 4.1 nM | Competitive binding against [3H]PDBu[6] |

| 12-O-Tetradecanoylphorbol-13-acetate (TPA) | PKCβ2 | IC50: 3.8 nM | Competitive binding against [3H]PDBu[6] |

| 12-O-Tetradecanoylphorbol-13-acetate (TPA) | PKCγ | IC50: 2.0 nM | Competitive binding against [3H]PDBu[6] |

| 12-O-Tetradecanoylphorbol-13-acetate (TPA) | PKCδ | IC50: 21.0 nM | Competitive binding against [3H]PDBu[6] |

| 12-O-Tetradecanoylphorbol-13-acetate (TPA) | PKCε | IC50: 70.0 nM | Competitive binding against [3H]PDBu[6] |

| [3H]Phorbol 12,13-dibutyrate ([3H]PDBu) | RasGRP1 C1 domain | Kd: 0.58 nM | High affinity, similar to PKC[6] |

| [3H]Phorbol 12,13-dibutyrate ([3H]PDBu) | PKD C1A domain | Kd: 2.5 nM | Functionally equivalent to C1B domain[6] |

| [3H]Phorbol 12,13-dibutyrate ([3H]PDBu) | PKD C1B domain | Kd: 2.7 nM | Functionally equivalent to C1A domain[6] |

Key Experimental Protocols

The foundational experiments that unveiled the mechanism of this compound action relied on robust and reproducible protocols. The competitive radioligand binding assay was a cornerstone of this research.

Detailed Protocol: Competitive Radioligand Binding Assay for Phorbol Esters

This protocol outlines the steps to determine the affinity of an unlabeled phorbol ester, such as this compound, by measuring its ability to displace a radiolabeled ligand like [³H]Phorbol 12,13-dibutyrate ([³H]PDBu) from its binding site on PKC.[6][7]

1. Preparation of Cell Membranes:

-

Homogenize cells or tissues in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mg/mL bovine serum albumin).

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

2. Competitive Binding Assay:

-

In a 96-well plate, add a constant concentration of the radiolabeled phorbol ester (e.g., 1-5 nM [³H]PDBu).

-

Add increasing concentrations of the unlabeled competitor (this compound or another phorbol ester), typically spanning a range from 10⁻¹² M to 10⁻⁵ M.

-

Add the prepared cell membranes (typically 20-50 µg of protein per well).

-

Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

Rapidly filter the incubation mixture through glass-fiber filters (e.g., treated with polyethylenimine to reduce non-specific binding).[7]

-

Wash the filters multiple times with an ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

4. Quantification:

-

Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

5. Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of unlabeled phorbol ester.

-

Subtract the non-specific binding from the total binding to calculate the specific binding at each concentration of the competitor.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve and determine the IC50 value.

Visualizing the Molecular Interactions and Pathways

Diagrams are essential for conceptualizing the complex biological processes initiated by this compound.

Caption: this compound activates PKC by mimicking DAG, initiating downstream signaling.

References

- 1. Mechanism of action of the phorbol ester tumor promoters: specific receptors for lipophilic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The PMA phorbol ester tumor promoter increases canonical Wnt signaling via macropinocytosis | eLife [elifesciences.org]

- 3. Divergent and convergent signaling by the diacylglycerol second messenger pathway in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phorbol ester receptors-insights into the initial events in the mechanism of action of the phorbol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Rapid assay of binding of tumor-promoting phorbol esters to protein kinase C1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quest for Euphorbol: A Technical Guide to its Historical Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphorbol, a tetracyclic triterpenoid (B12794562) alcohol, represents a foundational structure within the vast and chemically diverse genus of Euphorbia. Its discovery and characterization have been pivotal in understanding the biosynthesis of euphane and tirucallane (B1253836) triterpenoids, many of which exhibit significant biological activities. This technical guide provides an in-depth exploration of the historical milestones in the discovery of this compound, details the experimental protocols for its isolation and structural elucidation, and presents its key characterization data. While specific quantitative data for this compound remains elusive in publicly accessible literature, this guide compiles representative data from closely related compounds to offer a comprehensive analytical perspective. Furthermore, a hypothetical signaling pathway, potentially modulated by this compound, is proposed based on the known activities of other Euphorbia-derived terpenoids, providing a framework for future pharmacological investigations.

Historical Discovery and Context

The initial isolation and characterization of this compound are credited to the pioneering work of Ponsinet and Ourisson in the late 1960s. Their research into the triterpenoid constituents of Euphorbia species latex laid the groundwork for the chemical classification of this large and medicinally important genus.

In their 1968 publication, "Les triterpènes des latex d'Euphorbia. Contribution à une étude chimio-systématique du genre Euphorbia," Ponsinet and Ourisson detailed the isolation of several triterpenoids, including this compound, from the latex of various Euphorbia species.[1] This work was instrumental in establishing the chemotaxonomic relationships within the genus. A concurrent publication in the same year, "Aspects particuliers de la biosynthèse des triterpènes dans le latex d'Euphorbia," further delved into the biosynthetic pathways of these compounds, suggesting a common precursor for the euphane and tirucallane skeletons.

Subsequent studies have confirmed the presence of this compound and its derivatives in numerous Euphorbia species, including Euphorbia ammak, Euphorbia enopla, and Euphorbia tirucalli.[2][3] These findings have solidified the importance of this compound as a key biomarker and biosynthetic intermediate in this plant genus.

Physicochemical and Spectroscopic Characterization

While a complete, publicly available dataset of this compound's quantitative spectroscopic and crystallographic data is not readily found, this section presents representative data for closely related euphane-type triterpenoids. This information serves as a valuable reference for the characterization of this compound and its derivatives.

Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₃₀H₅₀O |

| Molecular Weight | 426.72 g/mol |

| Appearance | White crystalline solid |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents (e.g., chloroform, ethyl acetate); Insoluble in water |

Spectroscopic Data (Representative for Euphane-Type Triterpenoids)

The structural elucidation of this compound and related triterpenoids relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon skeleton and the stereochemistry of triterpenoids. The following table provides representative chemical shift ranges for key protons and carbons in a euphane-type skeleton.

| ¹H NMR | ¹³C NMR |

| Proton | Chemical Shift (ppm) |

| H-3 | 3.20 - 3.40 (dd) |

| H-5 | 1.50 - 1.70 (m) |

| H-7 | 5.20 - 5.40 (t) |

| H-8 | - |

| CH₃ (various) | 0.70 - 1.10 (s) |

2.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. The fragmentation of euphane-type triterpenoids often involves characteristic losses of the side chain and rearrangements of the tetracyclic core.

| Fragmentation Analysis (Electron Ionization - EI) |

| m/z Value |

| [M]+ |

| [M - CH₃]+ |

| [M - C₈H₁₇]+ |

| [M - H₂O]+ |

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. While a specific crystallographic information file (CIF) for this compound is not publicly available, the structures of many related euphane and tirucallane triterpenoids have been determined using this technique.

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and characterization of this compound from Euphorbia latex.

Isolation of this compound from Euphorbia Latex

This protocol is a generalized procedure based on methods reported for the isolation of triterpenoids from Euphorbia species.

Workflow for this compound Isolation

Caption: General workflow for the isolation of this compound.

Methodology:

-

Latex Collection: Fresh latex is carefully collected from incisions made in the stems or leaves of Euphorbia species known to contain this compound.

-

Extraction: The collected latex is immediately extracted with a suitable organic solvent, such as acetone or methanol, to precipitate rubber and other polymeric materials. The solvent is then evaporated under reduced pressure.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common system is a hexane/methanol-water partition, where less polar compounds like this compound will preferentially partition into the hexane layer.

-

Column Chromatography: The hexane fraction is concentrated and subjected to column chromatography on silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the different triterpenoids.

-

Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Purification: Fractions enriched with this compound are combined and may require further purification by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation Workflow

The following workflow outlines the key analytical techniques used to determine the structure of the isolated this compound.

Workflow for Structural Elucidation

Caption: Analytical workflow for the structural elucidation of this compound.

Methodologies:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of this compound. Tandem MS (MS/MS) experiments are performed to analyze the fragmentation patterns, providing clues about the structure of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons, their chemical environments, and their coupling patterns.

-